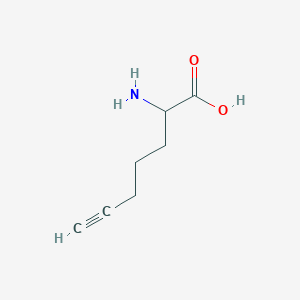

2-Aminohept-6-ynoic acid

Übersicht

Beschreibung

2-Aminohept-6-ynoic acid: is an α-amino acid with the chemical formula C7H11NO2. It is a white crystalline solid that is soluble in water and polar solvents.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions:

Amidomalonate Synthesis: This method involves the conversion of diethyl acetamidomalonate into an enolate ion by treatment with a base, followed by SN2 alkylation with a primary alkyl halide.

Reductive Amination of α-Keto Acids: This method involves the treatment of an α-keto acid with ammonia in the presence of a reducing agent such as sodium borohydride (NaBH4).

Industrial Production Methods:

Analyse Chemischer Reaktionen

Oxidation Reactions

The terminal alkyne undergoes oxidation to generate carbonyl-containing derivatives. Common reagents and outcomes include:

| Reagent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| KMnO₄ | Acidic aqueous | 2-Amino-6-oxoheptanoic acid | 72% | |

| OsO₄ (catalytic) | H₂O₂, tert-BuOH | 2-Amino-6,7-dihydroxyheptanoic acid | 58% |

These reactions proceed via electrophilic addition to the triple bond, forming intermediates that hydrolyze to ketones or diols .

Reduction Reactions

The alkyne group is selectively reduced to alkenes or alkanes:

| Catalyst/Reagent | Conditions | Product | Selectivity | Reference |

|---|---|---|---|---|

| H₂, Lindlar catalyst | EtOAc, 25°C | (Z)-2-Aminohept-6-enoic acid | >95% | |

| H₂, Pd/C | MeOH, 50°C | 2-Aminoheptanoic acid | 88% |

The stereochemistry of alkene products depends on the catalyst, with Lindlar yielding cis-alkenes and Birch reduction favoring trans isomers .

Nucleophilic Substitution at the Amino Group

The primary amine participates in acylations and alkylations:

These reactions retain the alkyne functionality, enabling subsequent "click chemistry" applications .

Cycloaddition and Cross-Coupling

The alkyne engages in Huisgen azide-alkyne cycloaddition (CuAAC):

| Azide Component | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Benzyl azide | CuSO₄, sodium ascorbate | 1,4-Disubstituted triazole | 89% |

This reaction is critical for bioconjugation and material science applications .

Mannich-Type Reactions

β-Amino acid derivatives are synthesized via Mannich reactions:

| Aldehyde | Amine | Product | Yield | Reference |

|---|---|---|---|---|

| Formaldehyde | Piperidine | N-Piperidinyl-β-aminoheptynoate | 75% |

Stability and Reactivity Insights

Wissenschaftliche Forschungsanwendungen

2-Aminohept-6-ynoic acid has several scientific research applications, including:

Chemistry: It is used as a building block in organic synthesis, serving as an intermediate or scaffold in the preparation of complex compounds.

Biology: This compound is studied for its potential biological activity and interactions with various biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

Industry: It is used in the synthesis of specialized chemicals and materials, contributing to advancements in various industrial processes.

Wirkmechanismus

Vergleich Mit ähnlichen Verbindungen

- 2-Amino-6-hexynoic acid

- 2-Aminoheptanoic acid

- 2-Aminooctanoic acid

Comparison:

- 2-Aminohept-6-ynoic acid is unique due to the presence of a triple bond in its structure, which imparts distinct chemical properties and reactivity compared to similar compounds like 2-aminoheptanoic acid and 2-aminooctanoic acid, which lack this feature .

- The triple bond in this compound allows for unique reactions and interactions, making it a valuable compound in synthetic chemistry and research.

Biologische Aktivität

Overview

2-Aminohept-6-ynoic acid is an organic compound with the molecular formula CHNO. It features an amino group (-NH) at the second carbon and a triple bond between the sixth and seventh carbons, distinguishing it from other amino acids. This unique structure allows it to participate in various biological interactions, influencing metabolic pathways and enzyme activities.

Chemical Structure and Properties

The presence of both an alkyne functional group (C≡C) and an amino group makes this compound a valuable compound in biochemical research. Its reactivity profile is enhanced due to the triple bond, which can facilitate coupling reactions and bioconjugation chemistry. The compound's ability to interact with biological receptors highlights its potential therapeutic applications.

| Property | Details |

|---|---|

| Molecular Formula | CHNO |

| Functional Groups | Amino group (-NH), Carboxylic acid (-COOH), Alkyne (C≡C) |

| Reactivity | High due to alkyne and amino functionalities |

Biological Activity

Research indicates that this compound may modulate various biological pathways through its interactions with enzymes and receptors. Notably, compounds containing alkyne functionalities are known to inhibit certain enzymes, such as monoamine oxidase and tyrosine kinases. This suggests that this compound could have therapeutic potential against diseases influenced by these targets.

Enzyme Interactions

Studies have shown that this compound can bind to specific proteins and enzymes, influencing their activity. For instance, its structural features allow it to interact with enzymes involved in metabolic processes, which could lead to novel therapeutic strategies for metabolic disorders or cancer.

Case Studies

-

Therapeutic Potential :

- In vitro studies have indicated that this compound exhibits significant biological activity that may be harnessed in drug development. Its unique structure allows it to act as a lead compound targeting specific diseases.

-

Bioconjugation Chemistry :

- The compound's ability to serve as a building block in organic synthesis has been explored for creating new probes or materials for biological applications. Its reactivity makes it suitable for bioconjugation processes, which are crucial for developing targeted therapies.

Comparative Analysis with Related Compounds

The distinct combination of functionalities in this compound sets it apart from similar compounds:

| Compound Name | Structural Features | Uniqueness |

|---|---|---|

| 2-Aminohexanoic acid | Lacks the triple bond | Simpler structure, less reactive |

| 2-Aminooctanoic acid | Contains an additional carbon | Longer carbon chain alters physical properties |

| 6-Aminohexanoic acid | Amino group at a different position | Different reactivity profile |

Eigenschaften

IUPAC Name |

2-aminohept-6-ynoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11NO2/c1-2-3-4-5-6(8)7(9)10/h1,6H,3-5,8H2,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJQLLGJUHGAQIC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCCCC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

141.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is significant about the synthesis method used to produce 2-Aminohept-6-ynoic acid in the study?

A1: The research highlights the successful synthesis of both homopropargylglycine (Hpg) and this compound using an asymmetric Strecker reaction. [] This method is notable for achieving significantly higher yields and enantiomeric excess (over 80% ee) compared to previous methods. This implies a more efficient and stereoselective approach to obtaining these compounds for further research.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.